molecular formula C17H17NO2 B4908810 2-(9-Propan-2-ylcarbazol-3-yl)acetic acid

2-(9-Propan-2-ylcarbazol-3-yl)acetic acid

Cat. No.: B4908810
M. Wt: 267.32 g/mol
InChI Key: JWOUREZGFVCTJP-UHFFFAOYSA-N
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Description

2-(9-Propan-2-ylcarbazol-3-yl)acetic acid is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Propan-2-ylcarbazol-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with carbazole, a nitrogen-containing heterocyclic compound.

    Alkylation: The carbazole undergoes alkylation with isopropyl bromide to introduce the propan-2-yl group at the 9-position.

    Carboxylation: The resulting 9-propan-2-ylcarbazole is then subjected to carboxylation using a suitable carboxylating agent, such as carbon dioxide, to introduce the acetic acid moiety at the 3-position.

The reaction conditions typically involve the use of organic solvents like acetonitrile and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(9-Propan-2-ylcarbazol-3-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Scientific Research Applications

2-(9-Propan-2-ylcarbazol-3-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9-Propan-2-ylcarbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in electrochemical applications, the compound undergoes redox reactions, facilitating electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Propan-2-ylcarbazol-3-yl)acetic acid stands out due to its unique propan-2-yl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it suitable for a broader range of applications compared to its analogs .

Properties

IUPAC Name

2-(9-propan-2-ylcarbazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11(2)18-15-6-4-3-5-13(15)14-9-12(10-17(19)20)7-8-16(14)18/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOUREZGFVCTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)CC(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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